molecular formula C9H7ClN2O2 B11759074 Methyl 6-chloro-2-cyano-5-methylnicotinate

Methyl 6-chloro-2-cyano-5-methylnicotinate

Cat. No.: B11759074
M. Wt: 210.62 g/mol
InChI Key: VQEQQAJDKINCCB-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-cyano-5-methylnicotinate is a chemical compound with the molecular formula C9H7ClN2O2 and a molecular weight of 210.62 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chloro, cyano, and methyl group on the nicotinate structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-cyano-5-methylnicotinate typically involves the esterification of 6-chloro-2-cyano-5-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-2-cyano-5-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-chloro-2-cyano-5-methylnicotinate is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-cyano-5-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 6-chloro-5-cyano-2-methylnicotinate
  • Methyl nicotinate
  • 6-chloro-2-cyano-5-methylnicotinic acid

Comparison: Methyl 6-chloro-2-cyano-5-methylnicotinate is unique due to the presence of both chloro and cyano groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For example, Methyl nicotinate lacks the chloro and cyano groups, resulting in different chemical properties and applications .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 6-chloro-2-cyano-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-5-3-6(9(13)14-2)7(4-11)12-8(5)10/h3H,1-2H3

InChI Key

VQEQQAJDKINCCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)C#N)C(=O)OC

Origin of Product

United States

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